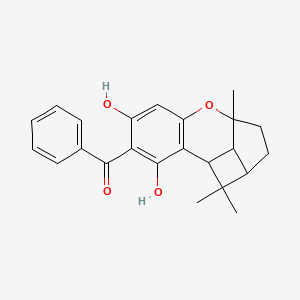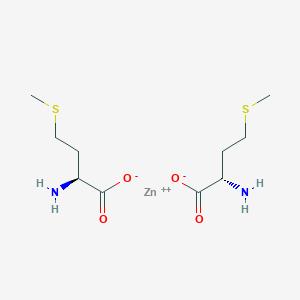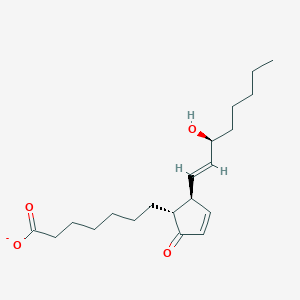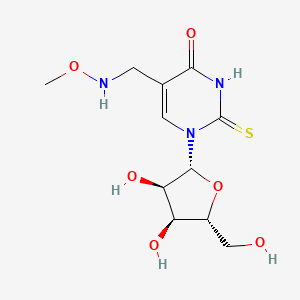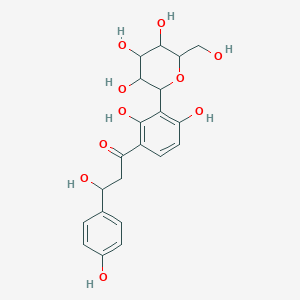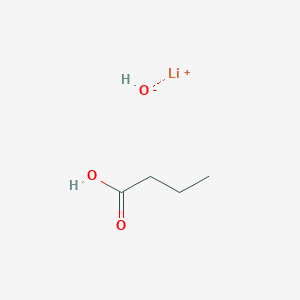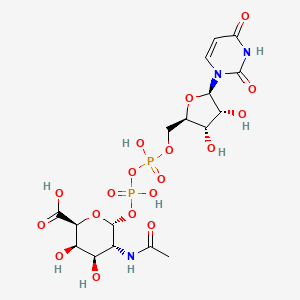
UDP-N-acetyl-D-galactosaminuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-N-acetyl-D-galactosaminuronic acid is a pyrimidine nucleotide-sugar.
Scientific Research Applications
1. Role in Cancer and Potential as a Drug Target UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6) plays a critical role in the glycosylation of proteins. It's implicated in various cancers, such as breast cancer, where abnormal glycosylation patterns are observed. The enzyme's upregulation in cancers and its involvement in malignant transformation and metastasis make it a promising target for chemotherapy. Currently, no selective inhibitors have been identified, but general enzyme family inhibitors show potential in inducing apoptosis in cultured cells. This suggests that selective inhibitors of pp-GalNAc-T6 could be developed as novel anticancer therapies (Banford & Timson, 2016).
2. Enzymatic Activity and Metabolism UDP-N-acetyl-D-galactosaminuronic acid's metabolic pathways are significant in understanding cellular processes. For example, the enzymatic hydrolysis of UDP-N-acetyl-D-galactosamine by normal cells contrasts with blocks in this process observed in transformed cells, suggesting links with cellular transformation and possibly cancer (Sela et al., 1972).
3. Role in Biosynthesis of Complex Molecules This compound is involved in the biosynthesis of various molecules. For instance, it plays a role in the formation of certain lipopolysaccharides in bacteria, as observed in Pseudomonas aeruginosa (Singh et al., 1990). Additionally, it is a precursor in the biosynthesis of sialic acids, vital molecules in biological recognition systems (Stäsche et al., 1997).
4. Applications in Glycosylation Research Research into the glycosylation processes involving this compound contributes significantly to understanding cellular mechanisms and disease pathology. For instance, understanding its role in glycoprotein biosynthesis can shed light on blood group active glycoproteins and related diseases (Hearn et al., 1970).
properties
Molecular Formula |
C17H25N3O18P2 |
|---|---|
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8-,9-,10-,11-,12-,13+,14-,16-/m1/s1 |
InChI Key |
DZOGQXKQLXAPND-ALERELDYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1260968.png)
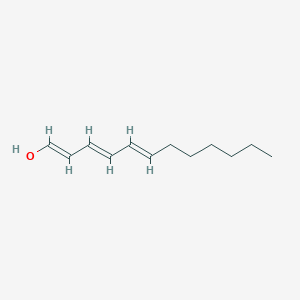
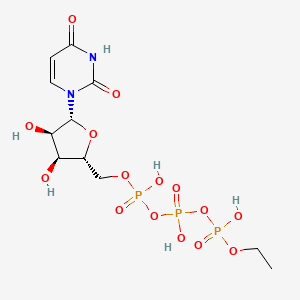
![1-ethyl-2-[7-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)hepta-1,3,5-trien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1260973.png)
![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)
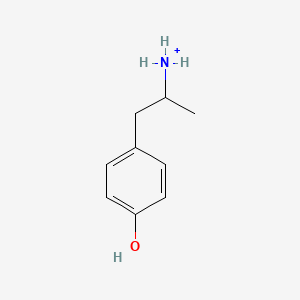

![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)
